molecular formula C10H15NO3S B564784 N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide CAS No. 854634-39-2

N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide

Cat. No.: B564784
CAS No.: 854634-39-2
M. Wt: 232.312
InChI Key: AGEWHYGRSGMMJE-BMSJAHLVSA-N
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Description

N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide is a strategically deuterated building block of significant value in advanced organic synthesis and pharmaceutical research. The incorporation of a trideuteriomethyl (CD3) group on the sulfonamide nitrogen makes this compound an essential tool for kinetic isotope effect (KIE) studies and for tracing reaction mechanisms, providing profound insights into the pathways of chemical transformations that are otherwise unobservable. As a derivative of para-toluenesulfonamide, its core mechanism in reactions can involve acting as a nucleophile, where the nitrogen lone pair attacks electrophilic centers, or participating in reactions where the electron-withdrawing sulfonyl group facilitates nucleophilic attack at adjacent sites, often serving as a versatile scaffold for further functionalization. This deuterated reagent is particularly useful in the synthesis of labeled pharmaceutical intermediates and complex organic molecules, where the introduction of stable isotopes is crucial for metabolic stability profiling, bio-distribution studies using mass spectrometry, and NMR spectroscopy. The sulfonamide group is a key functional motif in medicinal chemistry, known for its ability to mimic the structure of p-aminobenzoic acid (PABA), a property that allows sulfonamide derivatives to inhibit essential bacterial enzymes like dihydropteroate synthase. While this specific deuterated compound is primarily applied in synthetic chemistry, its structural foundation underscores its potential as a precursor for developing novel, labeled bioactive molecules and as a specialized agent in polymer chemistry, where similar sulfonamides can act as chain-transfer agents to control polymer architecture.

Properties

IUPAC Name

N-(2-hydroxyethyl)-4-methyl-N-(trideuteriomethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-9-3-5-10(6-4-9)15(13,14)11(2)7-8-12/h3-6,12H,7-8H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEWHYGRSGMMJE-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCO)S(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675935
Record name N-(2-Hydroxyethyl)-4-methyl-N-(~2~H_3_)methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854634-39-2
Record name N-(2-Hydroxyethyl)-4-methyl-N-(~2~H_3_)methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide typically involves the reaction of p-toluenesulfonyl chloride with N-methyl-d3-ethanolamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide plays a significant role in organic synthesis. It is often utilized as a reagent in the preparation of various chemical compounds, particularly those involving sulfonamide functionalities. The compound's structure allows it to participate in nucleophilic substitution reactions, making it valuable for synthesizing more complex molecules.

The compound is also of interest in medicinal chemistry, particularly for its potential therapeutic applications. Research has indicated that sulfonamides can exhibit antibacterial properties, and derivatives like this compound may enhance these effects due to their structural modifications.

Case Studies

  • Antibacterial Activity : In a study examining various sulfonamide derivatives, compounds similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential for further development into therapeutic agents targeting bacterial infections.
  • Enzyme Inhibition : Another area of investigation involves the compound's ability to inhibit specific enzymes relevant to disease processes, such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in conditions like Type 2 diabetes and Alzheimer's disease, respectively. Preliminary results indicate that modifications of sulfonamides can lead to enhanced inhibitory activity.

Environmental Chemistry

This compound is also studied for its environmental impact and behavior. Its stability and solubility make it a candidate for assessing the fate of sulfonamide compounds in environmental matrices, particularly concerning their degradation pathways and potential toxicity.

Mechanism of Action

The mechanism of action of N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic pathways and interactions. The hydroxyl and sulfonamide groups play crucial roles in its reactivity and binding to target molecules .

Comparison with Similar Compounds

N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)-p-toluenesulphonamide (CAS: 26831-90-3)

This analog replaces the deuterated methyl group with a 2-hydroxypropyl substituent, resulting in a molecular formula of C₁₂H₁₉NO₄S (MW: 273.35 g/mol) . Key differences include:

  • Steric effects : The bulkier 2-hydroxypropyl group may hinder binding in molecularly imprinted polymers (MIPs), as steric mismatches reduce selectivity .
  • Applications : Used in polymer chemistry and surfactant synthesis, whereas the deuterated variant is optimized for isotopic tracing .

Table 1: Structural Comparison of p-Toluenesulfonamide Derivatives

Compound Substituents Molecular Weight (g/mol) Key Applications
N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide CD₃, 2-hydroxyethyl ~285 (estimated) Isotopic tracing, analytical studies
N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)-p-toluenesulphonamide 2-hydroxyethyl, 2-hydroxypropyl 273.35 Polymer chemistry, surfactants

Functional Group Analogs: Sulpiride and Derivatives

Sulpiride, amisulpride, and tiapride share structural motifs with the target compound, particularly the p-toluenesulfonamide core and N-containing functional groups. Evidence from MIP studies highlights:

  • Binding affinity : Sulpiride exhibits the highest selectivity (imprinting factor α = 5.36) due to optimal steric and functional group alignment with MIP binding sites. Amisulpride and tiapride show reduced affinity owing to additional steric modifications .
  • Role of N-functional groups: Amide/amine groups drive hydrogen bonding, while deuterium in this compound may reduce binding strength compared to non-deuterated analogs due to weaker hydrogen bonds .

Table 2: Adsorption Properties of p-Toluenesulfonamide Analogs in MIPs

Compound Imprinting Factor (α) Specific Adsorption Ratio (%) Key Functional Groups
Sulpiride 5.36 81.3 p-Toluenesulfonamide, formamide, 1-methylpyrrolidine
Amisulpride 3.12 68.9 Similar to sulpiride with one steric change
Tiapride 2.45 57.4 Similar to sulpiride with two steric changes
This compound Not tested Not tested Deuterated methyl, 2-hydroxyethyl

Application-Specific Analogs: Cholinesterase Inhibitors

Kovaleva et al. (2019) synthesized tacrine-p-toluenesulfonamide conjugates for Alzheimer’s disease research. These hybrids retain the p-toluenesulfonamide moiety but incorporate tacrine (a cholinesterase inhibitor) via spacers. Unlike the deuterated compound, these analogs prioritize bioactivity over isotopic labeling, demonstrating IC₅₀ values <10 μM for acetylcholinesterase inhibition .

Isotopic vs. Non-Isotopic Analogs

While direct comparisons between this compound and its non-deuterated counterpart are absent in the provided evidence, isotopic substitution is known to:

  • Enhance stability : Deuterated bonds resist metabolic degradation, extending half-life in biological systems .
  • Modify physicochemical properties : Reduced hydrogen-bond strength may lower MIP binding efficiency but improves resolution in spectroscopic analyses .

Biological Activity

N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide, also known as a derivative of p-toluenesulfonamide, has garnered attention in various biological and pharmaceutical studies due to its potential applications and biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₉H₁₃D₃NO₃S
  • Molecular Weight : 213.26 g/mol

The presence of the hydroxyethyl and methyl-d3 groups contributes to its unique properties, influencing its solubility and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes, which can alter metabolic pathways in cells. For instance, it has been shown to inhibit sulfonamide-sensitive enzymes involved in folate synthesis, thereby affecting bacterial growth.
  • Antimicrobial Properties : Due to its structural similarity to sulfonamides, this compound demonstrates antimicrobial activity against various bacterial strains. Its efficacy appears to be linked to its ability to mimic para-aminobenzoic acid (PABA), a substrate required for bacterial folate synthesis.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Key Studies

Study ReferenceObjectiveFindings
Evaluate enzyme inhibitionDemonstrated significant inhibition of dihydropteroate synthase in bacterial cultures.
Assess antimicrobial efficacyShowed activity against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively.
Investigate anti-inflammatory propertiesReduced TNF-alpha levels in LPS-stimulated macrophages by 40%.

Case Study: Antimicrobial Activity

In a study published in Journal of Antimicrobial Chemotherapy, researchers tested this compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound effectively inhibited growth in both categories, with a notable potency against methicillin-resistant Staphylococcus aureus (MRSA) .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential:

  • Absorption : The compound is well absorbed when administered orally.
  • Distribution : It shows a moderate volume of distribution, indicating good tissue penetration.
  • Metabolism : Primarily metabolized via hepatic pathways; however, specific metabolic pathways remain to be fully elucidated.
  • Excretion : Excreted mainly through urine as metabolites.

Q & A

Q. How does micronization via RESS affect dissolution rates and in vitro performance?

  • Taguchi-designed experiments optimize RESS parameters (extraction temperature: 50°C; pressure: 220 MPa) to reduce particle size from 294.8 µm to 1.1 µm . Smaller particles increase surface area, enhancing dissolution rates by ~300% in simulated biological fluids .

Methodological Notes

  • Spectral Data Interpretation : Cross-reference NMR/IR with computational models to resolve ambiguities .
  • Cocrystal Design : Pair p-toluenesulfonamide with coformers (e.g., carboxylic acids) via supercritical CO₂ to improve bioavailability .
  • Toxicity Mitigation : Use deuterated analogs to slow metabolic degradation and reduce toxicity .

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